2-(Hex-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
Synthesis Analysis
The synthesis of this compound involves a combined copper- and palladium-catalyzed atroposelective arylboration of alkynes . This method provides access to tetrasubstituted axially chiral alkenylboronates . The process is robust, tolerating various functional groups and substrates, including unsymmetrical alkynes. The resulting products exhibit excellent Z-/E-selectivity , regiocontrol, and enantiocontrol.
Scientific Research Applications
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Field : Photophysical Properties Research
- Application : The compound is used in the study of the effect of ring planarity on photophysical properties .
- Method : o-Carborane was introduced to the C4 position of the pyridine rings of 2-phenylpyridine and 2-(benzo[b]thiophen-2-yl)pyridine, and the compounds were subsequently borylated .
- Results : The study found that the planarity of the aryl groups have a decisive effect on the efficiency of the radiative decay due to the intramolecular charge transfer transition .
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- Application : Imidazole, a similar compound, is used in the development of new drugs .
- Method : Various synthetic routes are used for imidazole and their derived products .
- Results : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
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- Application : Imidazole, a similar compound, is used in the development of new drugs .
- Method : Various synthetic routes are used for imidazole and their derived products .
- Results : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
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Field : Synthesis of Oxaboranes
- Application : This approach represents a direct and modular synthesis of oxaboranes which are difficult to access using current methods .
- Method : This formal dearylative cyclocondensation reaction generates oxaboranes in moderate-to-high yields (47–99%) with high regioselectivities under mild reaction conditions .
- Results : The study found that the planarity of the aryl groups have a decisive effect on the efficiency of the radiative decay due to the intramolecular charge transfer transition .
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Field : Heterocyclic Compounds Research
- Application : Pyrazine- and pyridine-substituted prop-2-yn-1-ols, but-3-yn-2-ols, and but-3-yn-2-ones are mostly known as key intermediates in synthetic reaction series .
- Method : They are predominantly used as building blocks for the construction of target molecules .
- Results : These alkynyl-substituted nitrogen heterocycles have been used in the preparation of pentathiepins with potential anticancer and antibacterial activities .
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Field : Synthesis of Imidazo [1,2-a]pyridines
- Application : The Sandmeyer reaction of differently C-2 substituted N- (prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo [1,2-a]pyridine heterocyclic ring system .
- Method : This method involves the palladium-catalyzed Sonogashira cross-coupling reactions between aryl halides and alkynes .
- Results : This diversity emphasizes the significant and general potential of heterocycle-substituted prop-2-yn-1-ols, but-3-yn-2-ols, and but-3-yn-2-ones with respect to a broad range of available chemical transformations and medicinal applications of the respective products .
properties
IUPAC Name |
2-hex-1-ynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO2/c1-6-7-8-9-10-13-14-11(2,3)12(4,5)15-13/h6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRRXQHUSGAWQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450892 | |
Record name | 2-(Hex-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hex-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
159087-40-8 | |
Record name | 2-(Hex-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Hex-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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